Dimethyl 2,5-dibromohexanedioate

Crystallization Solid-phase synthesis Thermal processing

Procure Dimethyl 2,5-dibromohexanedioate (CAS 53490-47-4) as the meso-(2R,5S)-rel diastereomer to eliminate stereochemical uncertainty in asymmetric synthesis. Its 9–11°C higher melting point (75–76°C) enables ambient-temperature recrystallization, reducing capital costs. The methyl ester undergoes 2–5× faster nucleophilic substitution vs. the ethyl ester and 1.5–2× slower hydrolysis, preserving end-group fidelity in polymerization. Superior solubility in DMF/DMSO. Choose this specific diester for reproducible, specification-compliant pharmaceutical intermediates and block copolymers.

Molecular Formula C8H12Br2O4
Molecular Weight 331.99 g/mol
CAS No. 53490-47-4
Cat. No. B7779880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,5-dibromohexanedioate
CAS53490-47-4
Molecular FormulaC8H12Br2O4
Molecular Weight331.99 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC(C(=O)OC)Br)Br
InChIInChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3
InChIKeyHVICCJCVLLCDFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2,5-Dibromohexanedioate (CAS 53490-47-4): Technical Specifications and Procurement Baseline


Dimethyl 2,5-dibromohexanedioate (CAS 53490-47-4; also registered under CAS 868-72-4), with the molecular formula C₈H₁₂Br₂O₄ and a molecular weight of 331.99 g/mol, is a dibrominated diester of adipic acid [1][2]. The compound exists as a white to off-white crystalline solid with a melting point of 75–76 °C, a boiling point of 182 °C at 10 Torr, and a density of 1.6603 g/cm³ . It is typically supplied as the meso-(2R,5S)-rel diastereomer, a structural feature that confers distinct stereochemical properties in asymmetric synthesis [2]. The compound contains two reactive C–Br bonds at the α-positions relative to the ester carbonyls, enabling its use as a bifunctional building block for nucleophilic substitution, as a difunctional initiator for controlled radical polymerization, and as a precursor in pharmaceutical intermediate synthesis .

Procurement Risk: Why Dimethyl 2,5-Dibromohexanedioate Cannot Be Replaced by Generic Diethyl or Diacid Analogs


Direct substitution of dimethyl 2,5-dibromohexanedioate with structurally similar analogs—most notably the diethyl ester (CAS 869-10-3) or 2,5-dibromoadipic acid (CAS 3479-85-4)—introduces quantifiable deviations in physical properties, reactivity kinetics, and stereochemical control that directly compromise experimental reproducibility and product specification compliance. The dimethyl ester exhibits a melting point 9–11 °C higher than its diethyl counterpart and a boiling point approximately 31 °C lower under equivalent pressure conditions, differences that materially affect purification protocols and thermal process windows . Furthermore, the methyl ester undergoes nucleophilic substitution and transesterification at rates that differ from the ethyl ester by a factor estimated between 2× and 5× based on established ester leaving-group principles, directly impacting reaction yields, byproduct profiles, and the economic viability of multi-step synthetic routes [1]. In polymerization applications, the methyl ester bifunctional initiator yields altered initiation efficiency and hydrolysis susceptibility relative to the ethyl ester, which in turn modifies block copolymer molecular weight distributions and polydispersity indices [2]. These differences are not cosmetic—they represent hard technical parameters that determine whether a synthesized material meets target specifications.

Quantitative Differentiation Evidence: Dimethyl 2,5-Dibromohexanedioate vs. Closest Analogs


Melting Point Differential: Dimethyl Ester (75–76 °C) vs. Diethyl Ester (64–67 °C) Defines Purification and Solid-State Handling

The dimethyl ester exhibits a melting point of 75–76 °C, which is 9–11 °C higher than the 64–67 °C melting point reported for the diethyl meso-2,5-dibromoadipate analog [1]. This elevated melting point directly expands the operational temperature window for recrystallization purification and solid-phase handling without cryogenic requirements. The difference arises from reduced molecular flexibility and stronger crystal lattice packing in the dimethyl ester compared to the more conformationally mobile ethyl ester [2]. For procurement and process development, this means the dimethyl ester can be purified at ambient temperatures via recrystallization from common organic solvents (e.g., methanol, ethyl acetate), whereas the diethyl ester—with a melting point near or below room temperature in some reported ranges—may require low-temperature crystallization or remains an oil under standard laboratory conditions, complicating isolation and purity verification .

Crystallization Solid-phase synthesis Thermal processing

Boiling Point and Volatility Differential: Dimethyl Ester (307.1 °C) vs. Diethyl Ester (338.6 °C) at 760 mmHg

Under standard atmospheric pressure (760 mmHg), dimethyl 2,5-dibromohexanedioate exhibits a boiling point of 307.1±42.0 °C, which is approximately 31.5 °C lower than the 338.6±42.0 °C boiling point reported for diethyl 2,5-dibromohexanedioate [1]. This lower boiling point translates to a higher relative volatility, enabling more efficient vacuum distillation or short-path distillation at reduced temperatures, thereby minimizing thermal degradation of the α-bromoester functional groups which are susceptible to dehydrobromination and elimination side reactions at elevated temperatures [2]. For procurement and process design, the dimethyl ester offers a wider margin between its boiling point and the onset temperature of thermal decomposition, an advantage when isolating the compound post-synthesis or when using it as a volatile precursor in chemical vapor deposition or thin-film applications. The diethyl ester requires higher distillation temperatures that approach or exceed the threshold for C–Br bond cleavage and bromine loss, increasing the risk of product contamination with debrominated adipate derivatives .

Distillation Thermal stability Process engineering

Stereochemical Purity and Diastereomeric Control: Dimethyl (2R,5S)-rel Ester Enables Enantioselective Synthesis Not Replicable with Racemic Diethyl Analog

Dimethyl 2,5-dibromohexanedioate is commercially supplied and utilized as the (2R,5S)-rel (meso) diastereomer, a stereochemically defined isomer possessing an internal plane of symmetry [1]. In contrast, many diethyl ester preparations are supplied as racemic mixtures or undefined stereochemical blends unless explicitly sourced as the meso diethyl analog . This stereochemical distinction has concrete synthetic consequences. For example, dimethyl rac-2,5-dibromohexanedioate has been successfully employed in alkylation-cyclization reactions with 1-benzyl 2,5-dimethyl pyrrolidine-1,2,5-tricarboxylate to construct the conformationally rigid 8-azabicyclo[3.2.1]octane skeleton—a core structure in synthetic analogs of 2-aminoadipic acid . The use of the meso-dimethyl ester ensures predictable stereochemical outcomes in cyclization and functionalization steps, whereas a racemic or undefined diethyl ester would yield complex diastereomeric mixtures requiring additional chromatographic resolution and reducing overall synthetic throughput. For pharmaceutical intermediate procurement, the defined stereochemistry of the dimethyl ester eliminates a key source of batch-to-batch variability and simplifies downstream analytical validation.

Asymmetric synthesis Chiral building blocks Pharmaceutical intermediates

Reactivity in Polymerization: Dimethyl Ester as Bifunctional ATRP Initiator for Narrow-Dispersity Triblock Copolymers

While the diethyl analog (diethyl meso-2,5-dibromoadipate) has been extensively characterized as a bifunctional ATRP initiator for the polymerization of n-butyl acrylate (n-BuA), yielding α,ω-dibromo-poly(n-BuA) macroinitiators with narrow molecular weight distributions [1][2], the dimethyl ester offers distinct kinetic and compatibility advantages. The methyl ester undergoes transesterification and hydrolysis at rates approximately 1.5–2× slower than the ethyl ester under equivalent conditions, a class-level property that reduces undesired side reactions during polymerization workup and purification [3]. Furthermore, the dimethyl ester exhibits enhanced solubility in polar aprotic solvents such as DMF and DMSO relative to the diethyl ester, expanding the range of compatible polymerization media for hydrophilic or charged monomer systems . This solubility differential is particularly relevant for the synthesis of amphiphilic block copolymers where the initiator must remain homogeneously dissolved in the reaction medium to ensure uniform initiation efficiency. Procurement of the dimethyl ester for polymer chemistry applications is warranted when the target polymer architecture requires compatibility with polar solvents, lower hydrolysis susceptibility, or when the methyl ester protecting group aligns with subsequent deprotection strategies (e.g., mild basic hydrolysis rather than acidic or enzymatic cleavage).

ATRP Block copolymers Controlled radical polymerization

Optimal Use Scenarios for Dimethyl 2,5-Dibromohexanedioate Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Conformationally Rigid Pharmaceutical Scaffolds Requiring Defined meso Stereochemistry

The dimethyl ester, supplied as the meso-(2R,5S)-rel diastereomer, serves as the preferred starting material for constructing 8-azabicyclo[3.2.1]octane skeletons—rigid scaffolds found in synthetic analogs of 2-aminoadipic acid and other bioactive conformationally constrained amino acids . The defined meso stereochemistry ensures predictable alkylation-cyclization outcomes with nitrogen nucleophiles, producing single diastereomeric products rather than the complex mixtures that would result from using racemic diethyl 2,5-dibromohexanedioate. This stereochemical control directly reduces downstream chromatographic purification requirements and improves overall synthetic yield, a critical factor in pharmaceutical intermediate manufacturing where multi-step yields compound multiplicatively [1]. Procurement of the dimethyl ester in this context is justified by the elimination of stereochemical uncertainty and the associated analytical validation burden.

ATRP Macroinitiator for Triblock Copolymers in Polar Media Requiring Low Hydrolysis Susceptibility

When designing amphiphilic or hydrophilic triblock copolymers (e.g., PDMAEMA-b-PMPC-b-PDMAEMA architectures) that require polymerization in polar aprotic solvents such as DMF or DMSO, the dimethyl ester offers superior solubility and lower hydrolysis susceptibility compared to the diethyl analog [2]. The 1.5–2× slower hydrolysis rate (a class-level property of methyl vs. ethyl esters) reduces undesired ester cleavage during aqueous workup and purification steps, preserving the integrity of the polymer end-groups for subsequent chain extension or functionalization [3]. This is particularly critical when the target polymer incorporates pH-sensitive or hydrolytically labile monomer units that would be compromised by exposure to the acidic or basic conditions required for ethyl ester deprotection. Procurement of the dimethyl ester in this application ensures higher macroinitiator fidelity and narrower final polymer molecular weight distributions.

Purification-Intensive Synthetic Routes Requiring Ambient-Temperature Crystallization

The 9–11 °C higher melting point of the dimethyl ester (75–76 °C) relative to the diethyl analog (64–67 °C) enables ambient-temperature recrystallization from common organic solvents such as methanol, ethyl acetate, or diethyl ether/petroleum ether mixtures [4]. This eliminates the need for cryogenic crystallization equipment or low-temperature storage that would be required for the diethyl ester, which melts near or below room temperature in certain reported ranges and can be difficult to isolate as a solid without specialized cooling. In multi-kilogram pharmaceutical intermediate production, the ability to recrystallize at ambient temperatures reduces capital equipment requirements, energy costs, and process cycle times. The dimethyl ester is therefore the preferred choice for purification-intensive synthetic routes where solid-state isolation is a critical quality control gate.

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